4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo-
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Overview
Description
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- typically involves multi-step organic reactions. One common route might include the following steps:
Formation of Isoquinoline Core: Starting with a suitable precursor such as benzylamine, the isoquinoline core can be constructed through a Pictet-Spengler reaction.
Functional Group Modifications: Introduction of the carboxamide group and subsequent modifications to introduce the N,N-bis(1-methylethyl) and 2-methyl-1-oxo- functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinolinecarboxamide: A related compound with a quinoline core.
Benzamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- is unique due to its specific combination of functional groups and the isoquinoline core, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
148581-45-7 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-methyl-1-oxo-N,N-di(propan-2-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)19(12(3)4)17(21)15-10-18(5)16(20)14-9-7-6-8-13(14)15/h6-12H,1-5H3 |
InChI Key |
VPKFWUHOXXXTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
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